5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu) or ruthenium (Ru) complexes.
Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenylamine under suitable conditions, such as in the presence of a base like triethylamine.
Attachment of the dimethoxyphenyl group: This is typically done through a nucleophilic substitution reaction where the triazole intermediate reacts with a dimethoxyphenyl ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, blocking receptor binding, or altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-bromophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 5-[(3-fluorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 5-[(3-methylphenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its binding affinity to certain targets, while the dimethoxyphenyl group can influence its solubility and stability.
Properties
CAS No. |
1291846-26-8 |
---|---|
Molecular Formula |
C19H20ClN5O3 |
Molecular Weight |
401.85 |
IUPAC Name |
5-(3-chloroanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H20ClN5O3/c1-27-15-7-6-12(10-16(15)28-2)8-9-21-19(26)17-18(24-25-23-17)22-14-5-3-4-13(20)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)(H2,22,23,24,25) |
InChI Key |
YIYYVIVVJHJAEM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.